(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No.: 1448443-35-3
Cat. No.: VC8342042
Molecular Formula: C28H36N4O2S
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448443-35-3 |
|---|---|
| Molecular Formula | C28H36N4O2S |
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | (1R,2S,6R,7S)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
| Standard InChI | InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m1/s1 |
| Standard InChI Key | PQXKDMSYBGKCJA-YBEUTXPYSA-N |
| Isomeric SMILES | C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O |
| SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
| Canonical SMILES | C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Introduction
Chemical Identity and Structural Properties
The compound’s molecular formula is C₂₈H₃₆N₄O₂S, with a molecular weight of 492.68 g/mol and a CAS registry number of 1448443-35-3 . Its structure comprises a hexahydro-4,7-methanoisoindole-1,3(2H)-dione core, a bicyclic system that confers rigidity, and a substituted cyclohexylmethyl group linked to a benzo[d]isothiazol-3-yl-piperazine moiety. This arrangement is critical for its interactions with biological targets, particularly neurotransmitter receptors.
Key Physicochemical Characteristics
The stereochemical configuration at multiple chiral centers dictates its biological activity and differentiation from lurasidone, which is prescribed for schizophrenia and bipolar disorder .
Synthesis and Manufacturing Considerations
The synthesis of this compound involves multi-step organic reactions, often beginning with the construction of the hexahydro-4,7-methanoisoindole-1,3(2H)-dione core. This bicyclic intermediate, synthesized via Diels-Alder reactions or cyclization of aminodicarboxylic acid derivatives, serves as the foundational scaffold . Subsequent functionalization introduces the cyclohexylmethyl and piperazine-benzoisothiazole groups through alkylation and coupling reactions.
Representative Synthetic Pathway
-
Core Synthesis: Cyclization of a dicarboxylic acid derivative under acidic conditions yields the isoindole-dione core .
-
Side Chain Introduction:
-
Alkylation of the core with a (1S,2S)-cyclohexylmethyl halide.
-
Coupling with 4-(benzo[d]isothiazol-3-yl)piperazine via nucleophilic substitution.
-
-
Purification: Chromatography or crystallization ensures enantiomeric purity, critical given its role as a stereoisomeric impurity .
Industrial production prioritizes catalytic asymmetric synthesis to control stereochemistry, with reaction conditions optimized for yield (>90%) and purity (>98%) .
Pharmacological Profile and Mechanism of Action
As an enantiomer of lurasidone, this compound’s pharmacological activity is intrinsically linked to its stereochemistry. Lurasidone’s therapeutic effects arise from antagonism at dopamine D₂ and serotonin 5-HT₂A receptors . The (3aR,4S,7R,7aS)-(1S,2S) configuration alters receptor binding kinetics, potentially reducing affinity for these targets compared to the active drug.
Receptor Interaction Studies
| Receptor Type | Binding Affinity (Ki) | Comparative Activity vs. Lurasidone |
|---|---|---|
| Dopamine D₂ | ~15 nM | 10-fold lower |
| Serotonin 5-HT₂A | ~2 nM | 5-fold lower |
| Serotonin 5-HT₇ | ~10 nM | Similar |
These interactions suggest a diminished antipsychotic effect, positioning the compound as a candidate for studying structure-activity relationships in neuropharmacology .
Analytical Characterization Techniques
Quality control and regulatory compliance necessitate rigorous analytical profiling. The following methods are employed:
High-Performance Liquid Chromatography (HPLC)
-
Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm)
-
Mobile Phase: Hexane:ethanol:diethylamine (80:20:0.1 v/v)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzoisothiazole), 3.72–3.68 (m, 4H, piperazine), 2.95–2.85 (m, 2H, cyclohexylmethyl).
-
Mass Spectrometry (ESI+): m/z 493.2 [M+H]⁺.
These techniques confirm structural integrity and enantiomeric purity, essential for pharmaceutical applications .
Applications in Pharmaceutical Development
Stereochemical Research
Studies comparing its activity with lurasidone elucidate the role of stereochemistry in receptor selectivity. For instance, the (3aR,4S,7R,7aS) configuration reduces D₂ receptor occupancy by 40%, underscoring the importance of chiral centers in drug design .
Material Science Applications
The isoindole-dione core’s rigidity has inspired research into high-performance polymers. Blending this compound with polycarbonates enhances thermal stability (Tg increased by 25°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume